(S)-Methyl 2-amino-3-cyclohexylpropanoate
Overview
Description
“(S)-Methyl 2-amino-3-cyclohexylpropanoate” is a chemical compound with the molecular formula C10H20ClNO2 . It is an alanine derivative . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H19NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1
. This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry. Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 221.73 . The compound should be stored in a refrigerator .Scientific Research Applications
1. Synthesis of Heterocyclic Systems
The compound has been utilized in the synthesis of various heterocyclic systems. For instance, it has been used in preparing substituted pyrimidinones, pyridazinones, triazolopyrimidinones, thiazolopyrimidinones, and pyrazinopyrimidinones. These heterocyclic compounds are significant due to their potential applications in pharmaceuticals and material science (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
2. Crystal Structure and Biological Activity
The compound is involved in the synthesis of novel esters, which are studied for their crystal structures and biological activities. These studies are essential for understanding the properties of new compounds and their potential applications in drug design and development (Yancheva et al., 2015).
3. Synthesis of Schiff Base Organotin(IV) Complexes
It is used in the preparation of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have been characterized and studied for their in vitro cytotoxicity against various human tumor cell lines, indicating their potential use in cancer therapy (Basu Baul, Basu, Vos, & Linden, 2009).
4. Peptide Synthesis
The compound is instrumental in peptide synthesis, particularly in forming [1,2,3]-triazoles in peptide backbones or side chains. This process is significant for the development of novel peptides with potential therapeutic applications (Tornøe, Christensen, & Meldal, 2002).
5. Synthesis of Amino Acid Ester Isocyanates
It is also used in the synthesis of amino acid ester isocyanates, a class of compounds that have varied applications in organic synthesis and pharmaceutical research (Tsai, Takaoka, Powell, & Nowick, 2003).
6. Catalytic Aminocarbonylation
This compound plays a role in catalytic aminocarbonylation, a process important in organicsynthesis, particularly in the development of carboxamide derivatives. These derivatives have potential applications in various fields, including medicinal chemistry and material science (Müller et al., 2005).
7. Photopolymerization Studies
In the realm of material science, the compound has been utilized in studies related to photopolymerization. This includes the development of novel compounds that can initiate polymerization upon exposure to UV light, with applications in coatings and adhesives technology (Guillaneuf et al., 2010).
8. Biocatalysis of Amino Acids
The compound is also significant in the field of biocatalysis, particularly in the asymmetric synthesis of β-amino acids, which are crucial in drug research and development. For instance, its derivatives have been used in the synthesis of important pharmaceutical intermediates like S-dapoxetine (Li et al., 2013).
9. Transition Metal Complexes and Antioxidant Studies
Transition metal complexes involving this compound have been synthesized and studied for their antioxidant properties and potential applications in inhibiting xanthine oxidase, an enzyme involved in various metabolic disorders (Ikram et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
methyl (2S)-2-amino-3-cyclohexylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEUJVMSARYTLS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550720 | |
Record name | Methyl 3-cyclohexyl-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40056-18-6 | |
Record name | Methyl 3-cyclohexyl-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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